N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring, and a dithiazepane ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide typically involves multiple steps:
Formation of the Dithiazepane Ring: The dithiazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Substitution on the Phenyl Ring: The introduction of bromine and fluorine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents like Selectfluor.
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the dithiazepane ring through an acetamide linkage. This can be done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithiazepane ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Oxidized dithiazepane derivatives.
Reduction: Reduced forms of the acetamide or dithiazepane ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can influence its chemical reactivity and biological activity. The dithiazepane ring also provides a distinct structural motif that can interact with various molecular targets in unique ways compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2OS2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-19-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRZGCPHCQOOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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